![molecular formula C4H9N3OS B12536372 N-Carbamothioyl-N-[(methylamino)methyl]formamide CAS No. 688299-61-8](/img/structure/B12536372.png)
N-Carbamothioyl-N-[(methylamino)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamothioyl-N-[(methylamino)methyl]formamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N-[(methylamino)methyl]formamide typically involves the reaction of formamide derivatives with thiourea. One common method is the condensation reaction between N-methylformamide and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamothioyl-N-[(methylamino)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Thiourea derivatives with different functional groups
Applications De Recherche Scientifique
N-Carbamothioyl-N-[(methylamino)methyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, and in the formulation of corrosion inhibitors for metal protection.
Mécanisme D'action
The mechanism of action of N-Carbamothioyl-N-[(methylamino)methyl]formamide involves its interaction with molecular targets, primarily enzymes. The thiourea group can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylformamide: A simpler formamide derivative used as a solvent and reagent in organic synthesis.
Thiourea: A basic thiourea compound with similar chemical properties but lacking the formamide group.
N-Phenylthiourea: A thiourea derivative with a phenyl group, used in various chemical and biological applications.
Uniqueness
N-Carbamothioyl-N-[(methylamino)methyl]formamide is unique due to its combined formamide and thiourea functionalities, which provide a versatile platform for chemical modifications and enhance its biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological effects compared to simpler thiourea or formamide derivatives.
Propriétés
Numéro CAS |
688299-61-8 |
|---|---|
Formule moléculaire |
C4H9N3OS |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
N-carbamothioyl-N-(methylaminomethyl)formamide |
InChI |
InChI=1S/C4H9N3OS/c1-6-2-7(3-8)4(5)9/h3,6H,2H2,1H3,(H2,5,9) |
Clé InChI |
UGSCKFDDKHSKQV-UHFFFAOYSA-N |
SMILES canonique |
CNCN(C=O)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
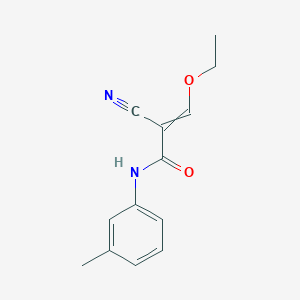

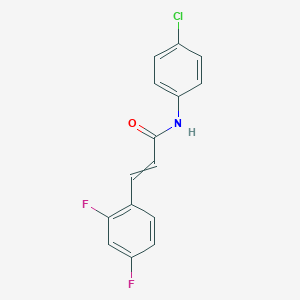

![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
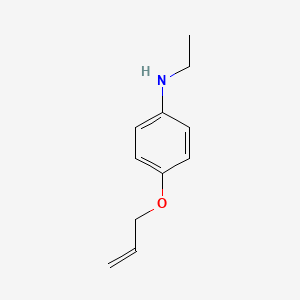

![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
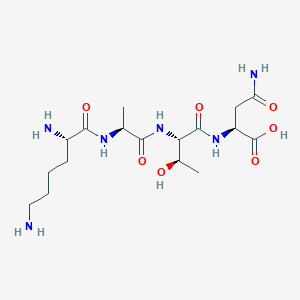
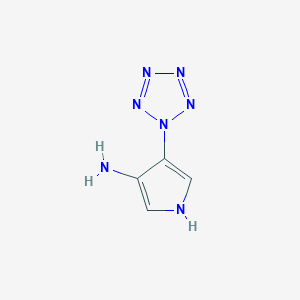
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
